methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate
Description
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a heterocyclic compound featuring a pyrazole core substituted with a sulfamoyl group and a methylbenzoate moiety. The pyrazole ring at position 4 is linked via a carbonylamino bridge to a 4-methylbenzoate ester, while position 5 of the pyrazole is functionalized with a 4-methylphenylsulfamoyl group.
The compound’s synthesis likely involves sequential functionalization of the pyrazole ring, including sulfamoylation and coupling reactions. Crystallographic validation of its structure would typically employ programs like SHELXL for refinement and ORTEP-III for visualization .
Properties
Molecular Formula |
C20H20N4O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 4-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20N4O5S/c1-12-4-8-16(9-5-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-15-10-6-14(7-11-15)20(26)29-3/h4-11,24H,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UHSWDTLFNAJDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-[(4-Methylphenyl)Sulfamoyl]-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
This intermediate is prepared via sulfonylation of 3-methyl-1H-pyrazole-4-carboxylic acid with 4-methylbenzenesulfonyl chloride.
Procedure :
- Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen.
- Add 4-methylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 189–192°C |
| $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$) | δ 2.35 (s, 3H, CH₃), 7.25–7.70 (m, 4H, Ar-H) |
Amide Coupling with Methyl 4-Aminobenzoate
The carboxylic acid intermediate is activated and coupled with methyl 4-aminobenzoate using a carbodiimide reagent.
Procedure :
- Dissolve 5-[(4-methylphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) in DMF.
- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv).
- Stir for 30 minutes, then add methyl 4-aminobenzoate (1.2 equiv).
- React at 25°C for 24 hours, concentrate, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| $$ ^{13}\text{C NMR} $$ (CDCl₃) | δ 167.8 (C=O), 152.1 (C-N), 140.2 (S-C) |
Final Esterification and Purification
The crude product is esterified and purified via recrystallization.
Procedure :
- Dissolve the amide-coupled product in methanol.
- Add concentrated sulfuric acid (0.1 equiv) and reflux at 65°C for 6 hours.
- Neutralize with sodium bicarbonate, extract with dichloromethane, and dry over MgSO₄.
- Recrystallize from methanol:water (4:1).
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98.5% |
| Retention Time | 12.7 min (C18 column) |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- Triethylamine : Essential for absorbing HCl during sulfonylation; omission reduces yields to <30%.
- HOBt : Enhances amide coupling efficiency by preventing racemization.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazole ring and orthogonal alignment of the sulfamoyl group relative to the benzoate moiety.
Challenges and Troubleshooting
Common Side Reactions
- Over-Sulfonylation : Add sulfonyl chloride in portions to avoid di-sulfonated products.
- Ester Hydrolysis : Use anhydrous methanol and avoid prolonged reflux.
Purification Difficulties
- Column Chromatography : Silica gel with 5% methanol in dichloromethane resolves polar impurities.
- Recrystallization Solvents : Methanol:water (4:1) yields high-purity crystals.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. Derivatives with modified sulfamoyl groups show enhanced bioavailability in preclinical studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic derivatives .
Scientific Research Applications
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin through affinity interaction within the C-terminal two-thirds of the Armadillo repeat region. This interaction induces β-catenin ubiquitination and proteasomal degradation, thereby inhibiting Wnt/β-catenin signaling . The effective concentration for this activity ranges from 1.25 to 5 μM in various cell cultures .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Sulfamoyl vs. Sulfonamide/Sulfanyl Groups: The target compound’s 4-methylphenylsulfamoyl group (SO2NH-) contrasts with sulfonamide (SO2NH2) in and sulfanyl (S-) in .
Aryl Substituents : Replacement of 4-methylphenyl with chlorophenyl (e.g., ) or hydroxyphenyl () alters electronic and steric properties. Chlorine substituents typically increase lipophilicity and metabolic stability, while hydroxy groups may improve solubility .
Linker Chemistry: The carbonylamino bridge in the target compound differs from hydrazono () or ester linkages (). Hydrazono groups introduce conformational flexibility, whereas rigid carbonylamino bridges may favor specific binding interactions .
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Notes:
Biological Activity
Methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate is a complex organic compound belonging to the pyrazole family. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Weight: 372.44 g/mol
- CAS Number: Not specifically listed in the provided search results, but related compounds indicate a focus on pyrazole derivatives.
Pharmacological Activity
1. Antitumor Activity:
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
2. Anti-inflammatory Effects:
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory responses, potentially impacting conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties:
Some studies have reported that pyrazole derivatives demonstrate antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, indicating their potential as therapeutic agents in infectious diseases .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrazole compounds. Key findings include:
- Substituents: The presence of specific functional groups, such as sulfamoyl and methyl groups, influences the compound's binding affinity to target proteins and enhances its pharmacological effects.
- Ring Modifications: Alterations in the pyrazole ring structure can lead to variations in potency and selectivity against different biological targets .
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
-
Antitumor Synergy with Doxorubicin:
In vitro studies have demonstrated that certain pyrazole derivatives can enhance the efficacy of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). This suggests a potential for combination therapies using this compound . -
Antifungal Activity:
A series of synthesized pyrazoles showed significant antifungal activity against various phytopathogenic fungi, highlighting their potential application in agricultural settings .
Q & A
Q. What are the optimized synthetic routes for methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with cyclization of pyrazole precursors. For example:
- Step 1: Prepare the pyrazole core via condensation of hydrazine derivatives with diketones or β-keto esters (e.g., ethyl acetoacetate) .
- Step 2: Introduce sulfamoyl groups using sulfonation agents (e.g., chlorosulfonic acid) at the 5-position of the pyrazole ring .
- Step 3: Couple the activated pyrazole-carboxylic acid intermediate with methyl 4-aminobenzoate via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) for high-purity yields .
Q. How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
- Spectroscopic Analysis:
- 1H/13C NMR: Assign peaks for pyrazole protons (δ 6.5–7.5 ppm), sulfonamide NH (δ ~10 ppm), and ester carbonyl (δ ~165 ppm) .
- IR Spectroscopy: Confirm amide (1650–1680 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) functional groups .
- Mass Spectrometry: HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in DMSO/ethanol and analyze diffraction patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification: Based on GHS, it is categorized as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes .
- Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid dust generation .
- First Aid: For accidental exposure, rinse skin with water (15+ minutes) and seek medical attention if inhaled .
- Storage: Keep in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial Activity: Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition: Test against cyclooxygenase (COX-2) or carbonic anhydrase via spectrophotometric monitoring of substrate conversion .
- Cytotoxicity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How can researchers address low yields during the final amide coupling step?
Methodological Answer:
- Activation Strategy: Switch from EDC/HOBt to T3P (propylphosphonic anhydride) for better coupling efficiency .
- Solvent Optimization: Use DMF instead of THF to enhance solubility of intermediates .
- Temperature Control: Perform reactions at 0–4°C to minimize side reactions (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How does substituent variation on the pyrazole ring affect SAR in this compound class?
Methodological Answer:
- Design: Synthesize analogs with substituents (e.g., –Cl, –NO₂, –OCH₃) at the 3-methyl or 4-methylphenyl positions .
- Testing: Compare bioactivity data (e.g., IC₅₀ for COX-2 inhibition) to identify pharmacophore requirements .
- Case Study: Electron-withdrawing groups (e.g., –NO₂) enhance enzyme binding via hydrogen bonding, while bulky groups reduce membrane permeability .
Q. What computational methods are employed to predict binding modes with target proteins?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or carbonic anhydrase IX .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models: Develop regression models correlating logP and polar surface area with bioavailability .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
- Degradation Pathways: Use HPLC-MS to monitor hydrolysis (pH 7–9) and photolysis (UV light, λ = 254 nm) products .
- Ecotoxicity: Perform Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .
- Bioaccumulation: Calculate logKₒw (octanol-water partition coefficient) via shake-flask method .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and apply ANOVA to identify outliers .
- Dose-Response Validation: Re-test disputed compounds under standardized conditions (e.g., fixed cell lines, serum-free media) .
- Target Selectivity Profiling: Use kinome-wide screening to rule off-target effects .
Q. How are metabolic pathways of this compound characterized in preclinical models?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Phase I/II Reactions: Identify oxidation (CYP450-mediated) and conjugation (glucuronidation) products .
- In Vivo Tracking: Administer radiolabeled compound (¹⁴C) to rodents and quantify excretion in urine/feces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
